N-(5-chloro-2,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
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Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide: is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolo[4,3-a]pyrazine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Triazolopyrazine Core: : The synthesis begins with the preparation of the triazolopyrazine core. This can be achieved by reacting o-phenylenediamine with oxalic acid in the presence of hydrochloric acid to form 1,4-dihydroquinoxaline-2,3-dione. This intermediate is then treated with thionyl chloride to yield 2,3-dichloroquinoxaline .
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Introduction of the Phenoxy Group: This can be accomplished by reacting 2,3-dichloroquinoxaline with phenol in the presence of a base such as potassium carbonate to form 2-phenoxyquinoxaline .
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Acetylation: : The final step involves the acetylation of the triazolopyrazine core. This can be achieved by reacting 2-phenoxyquinoxaline with acetic anhydride in the presence of a catalyst such as pyridine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives .
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Substitution: : The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation .
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Biological Research: : It is used in studies investigating the mechanisms of apoptosis and cell signaling pathways .
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Industrial Applications: : The compound’s unique structure makes it a candidate for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves several molecular targets and pathways:
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DNA Intercalation: : The compound intercalates into DNA, disrupting the DNA structure and inhibiting replication and transcription .
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Apoptosis Induction: : It upregulates pro-apoptotic proteins such as BAX and caspase-3 and -9, while downregulating anti-apoptotic proteins like Bcl-2 .
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Cell Signaling Pathways: : The compound affects various cell signaling pathways, leading to the inhibition of cell proliferation and induction of cell death .
Comparison with Similar Compounds
N-(5-chloro-2,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can be compared with other similar compounds, such as:
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N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine: : This compound also exhibits potent anticancer activity but has a different core structure .
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N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine: : Similar to the above compound, it shows activity against various bacterial strains .
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2-phenoxyquinoxaline: : This compound is a precursor in the synthesis of the target compound and shares some structural similarities .
The uniqueness of this compound lies in its specific triazolopyrazine core and the combination of functional groups that contribute to its diverse biological activities.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O5/c1-30-16-11-17(31-2)15(10-14(16)22)24-18(28)12-27-21(29)26-9-8-23-20(19(26)25-27)32-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSGVPCKRIMPFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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